molecular formula C20H20O3 B14294082 5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one CAS No. 112404-41-8

5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one

Cat. No.: B14294082
CAS No.: 112404-41-8
M. Wt: 308.4 g/mol
InChI Key: KQWQHJANDSDMCL-UHFFFAOYSA-N
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Description

5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one is an organic compound with a complex structure that includes a benzoyl group, a hydroxy group, and a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one typically involves multiple steps, starting with the preparation of the cyclohexanone ring. One common method involves the Friedel-Crafts acylation of benzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxy group can be introduced through a subsequent hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of a benzyl derivative

    Substitution: Formation of various substituted derivatives depending on the reagent used

Scientific Research Applications

5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzoyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Hydroxy(phenyl)methyl]cyclohexanone
  • 5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid
  • Phenylacetone

Uniqueness

5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.

Properties

CAS No.

112404-41-8

Molecular Formula

C20H20O3

Molecular Weight

308.4 g/mol

IUPAC Name

5-benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one

InChI

InChI=1S/C20H20O3/c21-18-13-16(19(22)14-7-3-1-4-8-14)11-12-17(18)20(23)15-9-5-2-6-10-15/h1-10,16-17,20,23H,11-13H2

InChI Key

KQWQHJANDSDMCL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)CC1C(=O)C2=CC=CC=C2)C(C3=CC=CC=C3)O

Origin of Product

United States

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